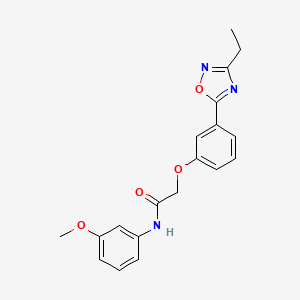
N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ETT, is a compound that has gained attention in the scientific community due to its potential applications in various fields. ETT is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not yet fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls, while its antiviral activity is thought to be due to its ability to interfere with viral replication. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as the replication of herpes simplex virus and influenza A virus. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic properties. In addition, this compound has been shown to have low toxicity in vitro, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is its diverse range of biological activities, which makes it a potential candidate for the development of new antibiotics, antiviral agents, and anti-inflammatory drugs. Another advantage is its low toxicity, which suggests that it may be safe for use in humans. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions that could be explored in the study of N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new antibiotics and antiviral agents based on the structure of this compound. Another area of interest is the investigation of the potential anti-inflammatory and analgesic properties of this compound in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans. Overall, the study of this compound has the potential to lead to the development of new drugs that could have significant impacts on human health.
Métodos De Síntesis
N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process that involves the reaction of 4-ethylbenzoyl chloride with thiophene-2-carboxylic acid, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final step involves the reaction of the intermediate product with 3-bromo-1-propanol to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively in the field of medicinal chemistry due to its diverse biological activities. It has been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as influenza A virus. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-12-5-7-13(8-6-12)18-15(21)9-10-16-19-17(20-22-16)14-4-3-11-23-14/h3-8,11H,2,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIOWOZOYBOKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

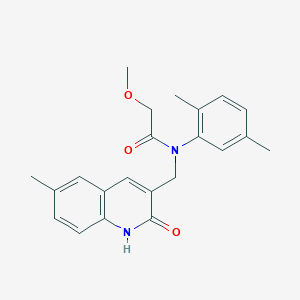
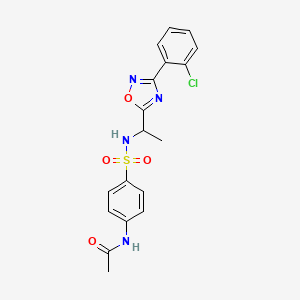
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)


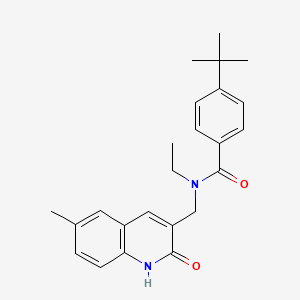
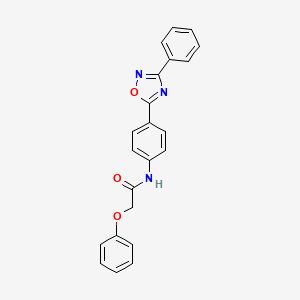

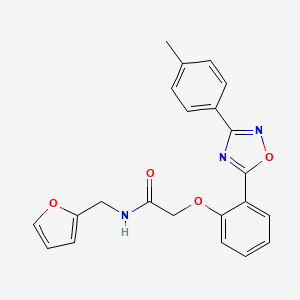

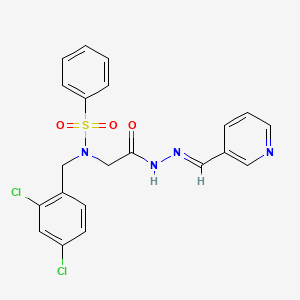

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
